molecular formula C11H14BrN3 B8090483 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Cat. No. B8090483
M. Wt: 268.15 g/mol
InChI Key: XXUIJTAHLDUGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a useful research compound. Its molecular formula is C11H14BrN3 and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Anticancer Compounds : Compounds based on the pyrazole structure, such as 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, have been used in the synthesis of new heterocyclic compounds with potential anticancer activities. These compounds have shown promise in inhibiting the growth of cancer cells (Metwally, Abdelrazek, & Eldaly, 2016).

  • Antibacterial and Antifungal Applications : Derivatives of pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. Such compounds have been tested against various bacterial and fungal strains and have shown significant antimicrobial properties (Pundeer et al., 2013).

  • Cytotoxic Activity Against Tumor Cells : Pyrazole derivatives, including those related to 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, have been synthesized and their cytotoxic activities have been tested against diverse tumor cell lines. Some of these compounds have exhibited significant cytotoxicity, making them potential candidates for cancer treatment (Srour et al., 2018).

  • Synthesis of Antioxidant Agents : Pyrazole derivatives are also being explored for their antioxidant properties. The synthesis of new pyrazole derivatives bearing an indole moiety has shown that they can act as effective antioxidant agents (El‐Mekabaty, Etman, & Mosbah, 2016).

  • Insecticidal and Fungicidal Activities : Novel pyrazole carboxamides have been synthesized and their insecticidal and fungicidal activities evaluated, showing potential as agrochemicals (Zhu et al., 2014).

  • Pharmacokinetics and Metabolism Studies : The compound has been investigated for its metabolism, excretion, and pharmacokinetics in humans. Such studies are crucial for understanding the drug-like properties of new chemical entities (Shilling et al., 2010).

  • Synthesis of Bipyrazoles and Pyrazolylpyrimidines : Research has been conducted on the synthesis of new polyheterocyclic ring systems derived from pyrazole precursors, showing the versatility of these compounds in creating complex molecular structures (Dawood, Farag, & Ragab, 2004).

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUIJTAHLDUGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
Reactant of Route 6
3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.